2-(2,3-Dihydroindol-1-yl)butanoic acid;hydrochloride
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Overview
Description
2-(2,3-Dihydroindol-1-yl)butanoic acid;hydrochloride is a chemical compound with the molecular formula C12H15NO2·HCl It is a derivative of indole, a significant heterocyclic system in natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydroindol-1-yl)butanoic acid;hydrochloride typically involves the reaction of indole derivatives with butanoic acid under specific conditions. One common method includes the use of a solvent such as t-butyl alcohol and reagents like N-bromosuccinimide for bromination . The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product. The process typically includes steps such as purification through crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydroindol-1-yl)butanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide for bromination, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The reactions are usually carried out under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can be further used in the synthesis of more complex molecules for pharmaceutical and industrial applications.
Scientific Research Applications
2-(2,3-Dihydroindol-1-yl)butanoic acid;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydroindol-1-yl)butanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives such as indole-3-acetic acid and indole-3-butyric acid . These compounds share a similar indole backbone but differ in their side chains and functional groups.
Uniqueness
2-(2,3-Dihydroindol-1-yl)butanoic acid;hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
2-(2,3-dihydroindol-1-yl)butanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-2-10(12(14)15)13-8-7-9-5-3-4-6-11(9)13;/h3-6,10H,2,7-8H2,1H3,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZAJVFPOCSLNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCC2=CC=CC=C21.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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